molecular formula C7H6ClFZn B3041524 4-Fluorobenzylzinc chloride CAS No. 312693-07-5

4-Fluorobenzylzinc chloride

Cat. No.: B3041524
CAS No.: 312693-07-5
M. Wt: 210 g/mol
InChI Key: HEXMIUITECMJJV-UHFFFAOYSA-M
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Description

4-Fluorobenzylzinc chloride is a chemical compound with the molecular formula C7H6ClFZn and a molecular weight of 209.96 . It is a remarkable compound extensively employed in comprehensive biomedical studies and stands as a burgeoning prospect for combating intricate neurological disorders and diverse cancer manifestations . It is distinguished by its unprecedented attributes, this compound efficaciously facilitates the precise administration of medicinal agents, thus significantly promoting the progression of pioneering therapeutic modalities .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom and a methanidyl group attached to it. The methanidyl group is further connected to a zinc atom, which is bonded to a chloride .


Physical And Chemical Properties Analysis

This compound is a yellow to orange to brown or dark brown liquid . It has a density of 0.952 g/mL . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Analytical Techniques and Method Development

  • Chemical Derivatization and Bioanalysis : A method involving chemical derivatization, solid phase extraction, and high-performance liquid chromatography/tandem mass spectrometry was developed for determining 4-fluorobenzyl chloride (4FBCl) in human plasma. This method is crucial for stabilizing 4FBCl in plasma samples, employing 4-dimethylaminopyridine to form a stable quaternary amine salt derivative (Yang et al., 2005).

Synthesis and Materials Science

  • Fuel Cell Technology : Vinylbenzyl chloride, a related compound, has been used in the creation of anion-exchange membranes for low-temperature direct methanol fuel cells. This research highlights its potential in portable fuel cell applications (Danks, Slade, & Varcoe, 2002).
  • Radiation-Grafted Alkaline Anion-Exchange Membranes : Research on radiation grafting of vinylbenzyl chloride onto fluoropolymer films has implications for developing anion-exchange membranes, demonstrating its potential in fuel cell technology (Danks, Slade, & Varcoe, 2002).

Medicinal Chemistry and Pharmacology

  • Corrosion Inhibition : A study on 4-vinylbenzyl triphenyl phosphonium chloride revealed its high efficiency as a corrosion inhibitor for carbon steel in acidic solutions, indicating its potential use in industrial applications (Nahlé, Abu-Abdoun, & Abdel-Rahman, 2008).
  • Enzyme Inhibition for Therapeutic Applications : Fluorobenzyl-substituted benzimidazolium salts were synthesized and found to be effective inhibitors of enzymes like α-glycosidase and acetylcholinesterase. These findings are crucial for developing new treatments for diseases such as Alzheimer's and diabetes (Bal et al., 2021).

Physical Chemistry and Materials Science

  • Surface-Initiated Atom Transfer Radical Polymerization : Research on surface-initiated atom transfer radical polymerization from 4-vinylbenzyl chloride-modified silicon surfaces presents opportunities for creating functionalized silicon surfaces with tailored chemical composition and functionality (Xu, Yuan, Kang, & Neoh, 2004).

Safety and Hazards

4-Fluorobenzylzinc chloride is classified as a dangerous good for transport . It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

chlorozinc(1+);1-fluoro-4-methanidylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXMIUITECMJJV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)F.Cl[Zn+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295679
Record name Chloro[(4-fluorophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-07-5
Record name Chloro[(4-fluorophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzylzinc chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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